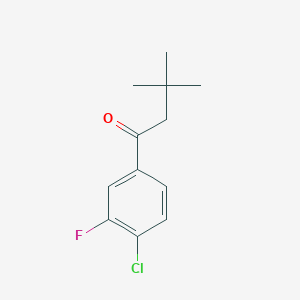
4'-Chloro-3,3-dimethyl-3'-fluorobutyrophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4’-Chloro-3,3-dimethyl-3’-fluorobutyrophenone is a chemical compound with the CAS Number: 898764-64-2 and a molecular weight of 228.69 . It is used in scientific research for its diverse applications, including drug synthesis and pharmaceutical development.
Molecular Structure Analysis
The molecular structure of 4’-Chloro-3,3-dimethyl-3’-fluorobutyrophenone is represented by the formula C12H14ClFO . The InChI Code for this compound is 1S/C12H14ClFO/c1-12(2,3)7-11(15)8-4-5-9(13)10(14)6-8/h4-6H,7H2,1-3H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of 4’-Chloro-3,3-dimethyl-3’-fluorobutyrophenone include a molecular weight of 228.69 .Scientific Research Applications
Synthesis of Organic Compounds
Another application involves the synthesis of 1-(4-Chloro-phenyl)-4,4-dimethyl-pentan-3-one using 4-chlorophenyl aldehyde and 3,3-Dimethyl-2butanone. This process, involving condensation and hydrogenation steps, achieved a high yield and purity, demonstrating the compound's role in the synthesis of complex organic molecules. This method offers more favorable economic and technical indices compared to previous approaches (Shen De-long, 2007).
Analytical Chemistry Applications
In analytical chemistry, derivatives of chlorobutyrophenone have been used as fluorogenic labeling reagents for the HPLC separation of chlorophenols, showcasing their utility in the detection and analysis of pharmaceutical compounds. The method involves pre-column derivatization, reversed-phase HPLC, and fluorescence detection, providing a sensitive approach for analyzing chlorophenol compounds in pharmaceutical formulations (R. Gatti et al., 1997).
Corrosion Inhibition Research
Triazole derivatives related to the compound have been synthesized and studied as corrosion inhibitors for mild steel in acidic media. These studies involved electrochemical techniques and surface morphology examinations, highlighting the compound's potential in developing new materials for corrosion protection. The adsorption of these derivatives follows the Langmuir adsorption isotherm, with the relationship between molecular structure and inhibition efficiency explored through quantum chemical calculations (Wei-hua Li et al., 2007).
properties
IUPAC Name |
1-(4-chloro-3-fluorophenyl)-3,3-dimethylbutan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClFO/c1-12(2,3)7-11(15)8-4-5-9(13)10(14)6-8/h4-6H,7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVHFSOEAYHAAG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)C1=CC(=C(C=C1)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90642397 |
Source


|
| Record name | 1-(4-Chloro-3-fluorophenyl)-3,3-dimethylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90642397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898764-64-2 |
Source


|
| Record name | 1-(4-Chloro-3-fluorophenyl)-3,3-dimethylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90642397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2-difluoro-3-[(E)-2-nitrovinyl]benzene](/img/structure/B1325370.png)











